RO9021

Description

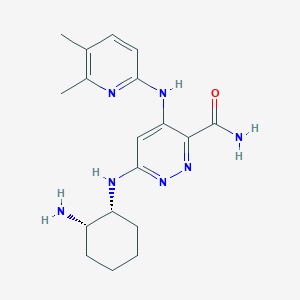

Structure

3D Structure

Properties

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZVCDVZCRLIKN-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Targeting Mechanism of RO9021: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RO9021, a small molecule inhibitor with dual activity against Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential therapeutic applications.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of two distinct protein kinases: PknG, a key virulence factor in Mycobacterium tuberculosis (Mtb), and SYK, a crucial mediator of immunoreceptor signaling in humans. Its inhibitory action stems from its ability to compete with ATP for the kinase binding site, thereby blocking downstream phosphorylation events.

Inhibition of Mycobacterium tuberculosis PknG

This compound effectively inhibits the kinase activity of Mtb PknG, a serine/threonine protein kinase essential for the intracellular survival of the bacterium[1][2][3]. By targeting PknG, this compound disrupts key signaling pathways that allow Mtb to evade the host immune system and regulate its metabolism for survival within macrophages[1][2][3].

Inhibition of Human Spleen Tyrosine Kinase (SYK)

In addition to its anti-mycobacterial activity, this compound is a highly potent, ATP-competitive inhibitor of human SYK. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of SYK by this compound has implications for the treatment of autoimmune and inflammatory diseases.

Quantitative Data

The inhibitory potency and binding affinity of this compound against its targets have been quantified through various in vitro and computational methods.

| Target | Parameter | Value | Reference |

| M. tuberculosis PknG | IC50 | 4.4 ± 1.1 μM | [1][2][3] |

| Human SYK | IC50 | 5.6 nM | |

| M. tuberculosis PknG | Binding Energy (Molecular Docking) | -7.7 kcal/mol | [4] |

Signaling Pathways

This compound modulates distinct signaling pathways by inhibiting PknG in M. tuberculosis and SYK in human cells.

M. tuberculosis PknG Signaling

PknG is a central regulator of Mtb physiology and virulence. It is secreted by the bacterium into the host cell cytoplasm, where it manipulates host processes and regulates bacterial metabolism.

-

Metabolic Regulation: PknG phosphorylates the substrate GarA, which in turn regulates the tricarboxylic acid (TCA) cycle and glutamate metabolism. This allows Mtb to adapt to the nutrient-limited environment within the host macrophage.

-

Host Autophagy Manipulation: PknG interacts with host proteins such as AKT and RAB14 to modulate autophagy, a cellular process for degrading and recycling cellular components. By manipulating autophagy, PknG prevents the clearance of Mtb by the host cell.

-

Immune Evasion: PknG has been shown to function as an unconventional ubiquitinating enzyme, leading to the degradation of key components of the host's innate immune signaling pathways.

Human SYK Signaling

SYK is a key component of the signaling cascade downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.

-

BCR Signaling: Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade involving phosphorylation of downstream targets like BTK, PLCγ2, AKT, and ERK. This leads to B-cell proliferation, differentiation, and antibody production.

-

Fc Receptor Signaling: SYK is also activated downstream of Fc receptors on mast cells and other immune cells, leading to degranulation and the release of inflammatory mediators.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the inhibitory activity of this compound.

PknG Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant Mtb PknG enzyme

-

PknG substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of this compound dilution (or vehicle control)

-

2 µL of PknG enzyme in kinase reaction buffer

-

2 µL of a mixture of PknG substrate and ATP in kinase reaction buffer

-

-

Incubation: Incubate the reaction plate at 30°C for 1 hour.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

SYK Inhibition Assay (Radiometric Assay)

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a SYK substrate peptide.

Materials:

-

Recombinant human SYK enzyme

-

SYK substrate peptide

-

This compound (or other test compounds)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

This compound dilution (or vehicle control)

-

SYK enzyme

-

SYK substrate peptide

-

-

Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final reaction volume is typically 25 µL.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Data Acquisition: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising dual-activity inhibitor that targets both a key virulence factor in Mycobacterium tuberculosis and a critical mediator of the human immune response. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable tool for further research and a potential lead compound for the development of novel therapeutics for tuberculosis and autoimmune diseases. This guide provides a comprehensive overview of the current understanding of this compound's molecular pharmacology, serving as a resource for the scientific community.

References

The Discovery and Synthesis of RO9021: A Dual Inhibitor of Mtb PknG and Human SYK

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological activity of the compound RO9021 (CHEMBL3237561), a molecule with dual inhibitory action against Mycobacterium tuberculosis (Mtb) protein kinase G (PknG) and human spleen tyrosine kinase (SYK). Initially identified through a large-scale virtual screening for novel anti-tuberculosis agents, this compound has also been characterized as a potent and selective SYK inhibitor. This document provides a comprehensive overview of its discovery process, a plausible synthesis route based on patent literature, detailed experimental protocols for key biological assays, and a summary of its known quantitative biological data. Furthermore, it visualizes the intricate PknG signaling pathway and the logical workflow of the compound's discovery.

Discovery of this compound

This compound was identified as a potential inhibitor of PknG through a comprehensive computational and in vitro study aimed at discovering new anti-tuberculosis drugs.[1] The discovery process began with a pharmacophore-based virtual screening of approximately 1.5 million molecules from the CHEMBL21 database.[1] This initial screening yielded 689 potential candidates, which were then subjected to molecular docking simulations to predict their binding affinity to the PknG active site.[1] From this, 62 promising compounds were identified, and after considering previously reported biological activities and commercial availability, 14 compounds were selected for in vitro validation.[1] Among these, this compound emerged as a confirmed inhibitor of PknG kinase activity.[1]

Independent of its discovery as a PknG inhibitor, this compound was also developed as a novel, orally bioavailable, and ATP-competitive inhibitor of human spleen tyrosine kinase (SYK), a key mediator in various immune signaling pathways.[2]

Workflow for the Discovery of this compound as a PknG Inhibitor

References

- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

RO9021: A Technical Whitepaper on its Role as a Novel Inhibitor in Tuberculosis Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mtb, is a key virulence factor essential for the bacterium's survival within host macrophages. PknG disrupts the host's innate immune response by inhibiting the fusion of phagosomes with lysosomes, thereby creating a protected niche for mycobacterial replication. This critical role makes PknG a promising target for new anti-tubercular drugs.

This technical guide details the discovery and preclinical evaluation of RO9021 (CHEMBL3237561), a novel and potent inhibitor of Mtb PknG. This compound was identified through a sophisticated computational drug discovery pipeline, including pharmacophore-based virtual screening and molecular docking, and subsequently validated by in vitro biochemical assays. This document provides an in-depth overview of the experimental protocols, quantitative data, and the underlying signaling pathways related to this compound's activity, serving as a comprehensive resource for researchers in the field of TB drug discovery.

Introduction to PknG as a Therapeutic Target

Mycobacterium tuberculosis has evolved intricate mechanisms to evade the host immune system. One of its key strategies is to arrest the maturation of the phagosome, the cellular compartment in which it resides after being engulfed by macrophages. PknG is a central player in this process.[1][2] Secreted by Mtb, PknG is a multi-domain protein with a central kinase domain flanked by an N-terminal rubredoxin-like domain and a C-terminal tetratricopeptide repeat (TPR) domain.[3][4][5] The kinase activity of PknG is crucial for its function in virulence.[1][2]

The inhibition of phagosome-lysosome fusion is a key mechanism of Mtb's intracellular survival.[1][2] PknG has been shown to interfere with host cell signaling pathways that govern vesicular trafficking. Specifically, PknG targets the Rab7l1 signaling pathway, preventing the recruitment of essential proteins required for phagosomal maturation.[1][2][6] By inhibiting PknG, it is possible to restore the natural host defense mechanism, leading to the fusion of the mycobacterial phagosome with the lysosome and subsequent bacterial clearance.[3][4][5] Therefore, small molecule inhibitors of PknG, such as this compound, represent a promising host-directed therapeutic strategy to combat tuberculosis.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of Mtb PknG. The following table summarizes the key quantitative data from computational and in vitro studies. While the primary research indicates "excellent reported pharmacokinetic parameters," specific publicly available data on ADME and cytotoxicity for this compound is limited at present.[7][8][9]

| Parameter | Value | Method | Reference |

| PknG Inhibition (IC50) | 4.4 ± 1.1 μM | ADP-Glo Kinase Assay | [7][8][9] |

| Binding Affinity (Docking Score) | -7.54 kcal/mol (s.d. = 0.77) | Molecular Docking (AutoDock Vina) | [7][8][9][10][11] |

Experimental Protocols

This section details the methodologies employed in the discovery and initial validation of this compound as a PknG inhibitor.

Pharmacophore-Based Virtual Screening

This computational method was used to identify potential PknG inhibitors from a large chemical library. The process is based on the three-dimensional arrangement of chemical features necessary for biological activity.

Protocol:

-

Model Generation: A structure-based pharmacophore model was generated using the crystal structure of Mtb PknG in complex with a known inhibitor, AX20017 (PDB ID: 2PZI).[10] The key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, within the PknG active site were identified.

-

Database Preparation: A multi-conformational database of small molecules (e.g., from the ChEMBL library) was prepared. For each molecule, multiple low-energy conformations were generated to account for its flexibility.

-

Virtual Screening: The pharmacophore model was used as a 3D query to screen the prepared chemical database. Molecules from the database that matched the pharmacophore features both in type and spatial arrangement were retained as initial hits.

-

Hit Filtering: The initial hits were filtered based on drug-like properties (e.g., Lipinski's rule of five) and novelty of the chemical scaffold to select a subset of candidates for further analysis.

Molecular Docking

Molecular docking was used to predict the binding mode and estimate the binding affinity of the candidate compounds to the PknG active site.

Protocol:

-

Protein and Ligand Preparation: The 3D structure of PknG (from PDB ID: 2PZI) was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structures of the candidate compounds were generated and optimized.

-

Docking Simulation: AutoDock Vina, implemented within LigandScout, was used to perform the docking calculations.[10][11] The software explores a range of possible conformations and orientations of the ligand within the protein's active site.

-

Scoring and Analysis: The binding poses were scored based on a function that estimates the free energy of binding. The top-scoring compounds with favorable interactions with key residues in the PknG active site (e.g., Glu233 and Val235) were selected for in vitro testing.[11]

In Vitro PknG Kinase Activity Assay (ADP-Glo™ Assay)

This biochemical assay was used to experimentally measure the inhibitory activity of this compound against PknG. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Protocol:

-

Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl2, and 1 mM DTT.

-

Component Addition: The following components were added to the reaction mixture:

-

170 nM of purified Mtb PknG enzyme.

-

7 µM of the substrate protein, GarA.

-

10 µM ATP.

-

Varying concentrations of this compound (or DMSO as a control).

-

-

Incubation: The reaction mixture was incubated at 37°C for 40 minutes to allow for the phosphorylation of GarA by PknG.

-

ADP Detection:

-

ADP-Glo™ Reagent was added to the reaction to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

-

Kinase Detection Reagent was then added to convert the ADP generated into a luminescent signal. This was incubated for 30 minutes at room temperature.

-

-

Data Acquisition: The luminescence was measured using a plate reader. The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (Luminescence_control - Luminescence_inhibitor) / (Luminescence_control - Luminescence_no_enzyme)

Visualizations

Signaling Pathway of PknG in Phagosome Maturation Arrest

The following diagram illustrates the signaling pathway through which M. tuberculosis PknG inhibits the fusion of the phagosome with the lysosome in a host macrophage.

Caption: PknG inhibits phagosome maturation by targeting Rab7l1.

Experimental Workflow for this compound Discovery

This diagram outlines the sequential workflow from computational screening to the in vitro validation of this compound.

Caption: Workflow for the discovery of this compound.

Logical Relationship of PknG Structure and Inhibition by this compound

This diagram illustrates the multi-domain structure of PknG and the targeted inhibition of its kinase domain by this compound.

Caption: this compound inhibits the kinase domain of PknG.

Conclusion and Future Directions

This compound has been successfully identified and validated as a novel inhibitor of Mycobacterium tuberculosis PknG. The computational discovery pipeline, combining pharmacophore-based screening and molecular docking, proved to be an efficient strategy for identifying a potent hit compound. The in vitro kinase assays confirmed the inhibitory activity of this compound with a promising IC50 value.

The inhibition of PknG by this compound represents a significant step towards developing new anti-tubercular therapeutics that operate through a novel mechanism of action. By targeting a key virulence factor, this compound has the potential to disarm the bacterium's defense against the host immune system, thereby rendering it susceptible to clearance.

Future research should focus on:

-

Lead Optimization: Chemical modifications of the this compound scaffold could lead to improved potency, selectivity, and pharmacokinetic properties.

-

In-depth ADME and Toxicology Studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound and its analogs is crucial for their advancement as drug candidates.

-

In Vivo Efficacy Studies: Assessing the efficacy of this compound in animal models of tuberculosis is a critical next step to determine its therapeutic potential.

-

Mechanism of Action Studies: Further elucidation of the downstream effects of PknG inhibition in the context of a bacterial infection will provide a deeper understanding of its role in Mtb pathogenesis.

References

- 1. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New substrates and interactors of the mycobacterial Serine/Threonine protein kinase PknG identified by a tailored interactomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Efficacy of RO9021: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of RO9021, a compound identified as a dual inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a thorough understanding of this compound's potential as a therapeutic agent.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified against its two primary targets, PknG and SYK, through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency.

| Target | Organism/Cell Line | Assay Type | IC50 Value | Reference |

| Protein Kinase G (PknG) | Mycobacterium tuberculosis | ADP-Glo Kinase Assay | 4.4 ± 1.1 µM | [1][2] |

| Spleen Tyrosine Kinase (SYK) | Human | Radiometric (33P-ATP) | 5.6 nM | [3] |

| FcεR-mediated degranulation | Mast Cell | Degranulation Assay | 22.8 ± 1.7 nM | [3] |

Experimental Protocols

The identification and validation of this compound as a PknG inhibitor involved a multi-step process, beginning with computational screening and culminating in biochemical assays. A similar approach was taken to characterize its activity against SYK.

PknG Inhibitor Discovery Workflow

The discovery of this compound as a PknG inhibitor followed a structured, multi-stage process that combined computational and experimental techniques.[2]

A 3D pharmacophore model was generated based on the known PknG inhibitor AX20017.[2] This model was then used to screen the CHEMBL21 database, comprising approximately 1.5 million molecules, to identify compounds with similar structural features likely to bind to the PknG active site.[1][2] This initial screening yielded 689 potential candidates.[1][2]

The 689 candidates from the pharmacophore screening were further filtered using molecular docking simulations with AutoDock Vina.[2] The crystal structure of PknG (PDB ID: 2PZI) was used as the target. This step narrowed the field to 62 promising compounds with favorable binding affinities, estimated at an average of -7.54 kcal/mol.[1][2]

The most promising candidates from the docking studies, including this compound, were selected for in vitro validation of their PknG inhibitory activity.[2] The ADP-Glo kinase assay was employed, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase. This assay confirmed that this compound is a dose-dependent inhibitor of PknG.[1][2]

SYK Inhibition and Selectivity Profiling

This compound was also characterized as a potent and selective SYK inhibitor.

The inhibitory activity of this compound against SYK was determined using a radiometric assay that measures the incorporation of 33P-ATP into a SYK substrate peptide.[4]

To assess the selectivity of this compound, it was profiled against a panel of 392 non-mutant kinases using the KinomeScan technology.[4] This method measures the binding of the compound to a wide range of kinases, providing a comprehensive selectivity profile. The results indicated that this compound is a highly selective inhibitor of SYK.[3]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the preliminary studies of this compound.

PknG Signaling Pathway in Mycobacterium tuberculosis

Caption: PknG's role in preventing phagosome-lysosome fusion and this compound's inhibitory action.

Experimental Workflow for PknG Inhibitor Identification

Caption: Workflow for identifying this compound as a PknG inhibitor.

SYK Signaling in Immune Response

Caption: this compound's inhibition of the SYK signaling pathway in immune cells.

References

- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Understanding the Structure-Activity Relationship of RO9021: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 has been identified as a promising inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor that enables the bacterium to survive within host macrophages. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related compounds targeting PknG. While a dedicated SAR study on a series of this compound analogs is not yet publicly available, this document synthesizes the current knowledge on this compound's mechanism of action, its binding mode, and the broader SAR landscape of PknG inhibitors. This guide also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound and its Target, PknG

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of antibiotic-resistant strains.[1][2][3][4][5] A key factor in the pathogen's success is its ability to persist within host macrophages by preventing the fusion of phagosomes with lysosomes, a process where the mycobacterial serine/threonine protein kinase G (PknG) plays a pivotal role.[1][2][3][4][5] PknG is secreted by the bacterium into the host cell cytoplasm and disrupts normal cellular signaling pathways, making it a prime target for novel anti-tubercular therapies.

This compound (CHEMBL3237561) was identified as a potent inhibitor of PknG through a combination of pharmacophore-based virtual screening and subsequent in vitro assays.[1][2][3][4] It demonstrates a dose-dependent inhibitory effect on PknG's kinase activity.[1][2][3][4]

Quantitative Data on this compound and Reference Compounds

The following table summarizes the key quantitative data for this compound and the well-characterized PknG inhibitor, AX20017, which often serves as a reference compound in PknG inhibitor studies.

| Compound | Target | Assay Type | IC50 (μM) | Binding Affinity (kcal/mol) | Reference |

| This compound | M. tuberculosis PknG | In vitro kinase assay | 4.4 ± 1.1 | -7.54 (s.d. = 0.77) | [1][2][3][4] |

| AX20017 | M. tuberculosis PknG | In vitro kinase assay | Not explicitly stated, but this compound's activity is described as similar. | Not explicitly stated | [1][2][3][4] |

Structure-Activity Relationship (SAR) Insights

A comprehensive SAR study detailing the systematic modification of the this compound scaffold and the corresponding impact on PknG inhibitory activity is not yet available in the public domain. However, analysis of the binding mode of this compound and comparison with other PknG inhibitors provide valuable insights into the key structural features required for activity.

Binding Mode of this compound in the PknG Active Site

Molecular docking and dynamics simulations have elucidated the putative binding mode of this compound within the ATP-binding pocket of PknG.[4] Key interactions include:

-

Hydrophobic Interactions: The core of the this compound molecule is predicted to engage in hydrophobic interactions with amino acid residues lining the ATP-binding pocket.

-

Hydrogen Bonding: The molecule likely forms critical hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.

-

Ionizable Area Interactions: The presence of a positive ionizable area in the binding site suggests that electrostatic interactions may also play a role in the binding of this compound.

The reference compound AX20017 shares a similar binding mode, highlighting the importance of these interactions for PknG inhibition.[4]

General SAR of PknG Inhibitors

While specific SAR data for this compound analogs is lacking, broader studies on PknG inhibitors with related scaffolds, such as those based on a pyridazine core, suggest the following general principles:

-

Core Scaffold: The central heterocyclic ring system is crucial for establishing the correct orientation within the binding pocket to allow for key hydrogen bonding and hydrophobic interactions.

-

Substituents on the Core: Modifications to the substituents on the core scaffold can significantly impact potency and selectivity. These modifications can be used to probe different sub-pockets within the active site and optimize interactions.

-

Amine Substituents: In many kinase inhibitors, amino groups are key for forming hydrogen bonds with the hinge region of the kinase. The nature and substitution pattern of these amines can fine-tune binding affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound.

Pharmacophore-Based Virtual Screening

-

Objective: To identify potential PknG inhibitors from a large compound library.

-

Methodology:

-

A pharmacophore model was generated based on the co-crystal structure of PknG with the known inhibitor AX20017.

-

This model defined the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding.

-

A large chemical database (e.g., ChEMBL) was screened in silico to identify molecules that matched the pharmacophore model.

-

Hits from the virtual screen were then subjected to further computational analysis, such as molecular docking.

-

Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of candidate compounds to the PknG active site.

-

Methodology:

-

The three-dimensional structure of PknG was obtained from the Protein Data Bank (PDB).

-

The candidate compounds were docked into the ATP-binding site of PknG using a suitable docking program.

-

The resulting poses were scored based on a scoring function that estimates the binding free energy.

-

The predicted binding modes were visually inspected to identify key interactions with active site residues.

-

In Vitro PknG Kinase Assay

-

Objective: To experimentally measure the inhibitory activity of compounds against PknG.

-

Methodology:

-

Recombinant PknG enzyme was purified.

-

The kinase reaction was initiated by adding a substrate (e.g., a generic kinase substrate or a specific PknG substrate) and ATP.

-

The test compound (e.g., this compound) was added at various concentrations.

-

The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay that measures the amount of remaining ATP.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curve.

-

Molecular Dynamics Simulations

-

Objective: To assess the stability of the PknG-inhibitor complex over time.

-

Methodology:

-

The docked complex of PknG and the inhibitor (e.g., this compound) was used as the starting point.

-

The complex was placed in a simulated aqueous environment.

-

A molecular dynamics simulation was run for a specified period (e.g., nanoseconds) to observe the dynamic behavior of the complex.

-

The stability of the complex was assessed by analyzing parameters such as root-mean-square deviation (RMSD) of the protein and ligand.

-

Visualizations of Pathways and Workflows

PknG Signaling Pathway in Phagosome-Lysosome Fusion Inhibition

The following diagram illustrates the role of PknG in preventing the fusion of phagosomes containing M. tuberculosis with lysosomes within a host macrophage.

Caption: PknG secreted by M. tuberculosis inhibits phagosome-lysosome fusion.

Experimental Workflow for this compound Identification

This diagram outlines the experimental workflow that led to the identification of this compound as a PknG inhibitor.

Caption: Workflow for the identification and validation of this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-tubercular agents targeting PknG. While its inhibitory activity and binding mode have been characterized, a detailed structure-activity relationship study is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate the key structural determinants for PknG inhibition. Such studies will be instrumental in advancing this compound from a promising hit to a viable drug candidate in the fight against tuberculosis.

References

- 1. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome–Lysosome Fusion [ouci.dntb.gov.ua]

- 2. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

RO9021: A Dual Kinase Inhibitor with Therapeutic Potential Beyond Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RO9021 is a potent small molecule inhibitor initially identified as a promising agent against Mycobacterium tuberculosis through its inhibition of protein kinase G (PknG).[1][2][3][4] Subsequent research has revealed its highly potent and selective inhibition of human spleen tyrosine kinase (SYK), a critical mediator in immune signaling pathways.[5][6][7][8] This dual inhibitory activity positions this compound as a compelling candidate for therapeutic applications beyond tuberculosis, particularly in the realm of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and potential therapeutic signaling pathways associated with this compound, with a focus on its non-tuberculosis applications.

Core Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct kinases:

-

Mycobacterium tuberculosis Protein Kinase G (PknG): this compound inhibits the kinase activity of PknG, which is essential for the survival of M. tuberculosis within host macrophages.[1][2][6][9] PknG plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacterium from degradation.[1][2]

-

Human Spleen Tyrosine Kinase (SYK): this compound is a novel ATP-competitive inhibitor of SYK.[5][7][8] SYK is a key non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[9][10][11] By inhibiting SYK, this compound can modulate a wide range of immune cell functions, including proliferation, differentiation, and inflammatory responses.[1][10]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified in various in vitro assays.

| Target Kinase | Assay Type | IC50 Value | Reference |

| M. tuberculosis PknG | Luminescence-based inhibitory assay | 4.4 ± 1.1 µM | [1][2][6][9] |

| Human SYK | Radiometric assay | 5.6 nM (average) | [7][8] |

| Human SYK (FcεR-mediated mast cell activation) | Degranulation assay | 22.8 ± 1.7 nM | [7][8] |

Potential Therapeutic Applications Beyond Tuberculosis

The potent inhibition of SYK by this compound suggests its utility in treating a variety of autoimmune and inflammatory diseases.

Rheumatoid Arthritis (RA)

SYK is a critical component of the signaling cascade initiated by Fc receptor activation on immune cells, which is a key driver of inflammation and joint destruction in RA.[12] this compound has demonstrated efficacy in preclinical models of RA.

-

Mechanism: By inhibiting SYK, this compound can block signaling downstream of Fcγ receptors on macrophages and monocytes, reducing the production of pro-inflammatory cytokines.[2][13] It also suppresses BCR signaling in B cells, which are implicated in autoantibody production.[1][7] Furthermore, this compound has been shown to block osteoclastogenesis, the process of bone resorption that contributes to joint damage in RA.[1][14]

-

Preclinical Evidence: Oral administration of this compound has been shown to inhibit arthritis progression in a mouse model of collagen-induced arthritis (mCIA).[1][15]

Multiple Sclerosis (MS)

Emerging evidence points to a crucial role for SYK in the pathology of multiple sclerosis.

-

Mechanism: SYK is a key regulator of microglial phagocytosis.[9] In the context of MS, microglia are responsible for clearing myelin debris, a hallmark of the disease.[1][9] By potentially modulating SYK activity, this compound could enhance the clearance of this debris, thereby reducing inflammation and promoting a neuroprotective environment.[1][2] This offers a novel therapeutic strategy that could complement existing immunomodulatory treatments for MS.[1]

Signaling Pathways and Experimental Workflows

SYK Signaling Pathway in Autoimmune Disease

The following diagram illustrates the central role of SYK in immune receptor signaling and the points of intervention for this compound.

Caption: SYK signaling pathway in immune cells and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy in a Collagen-Induced Arthritis (CIA) Model

This workflow outlines the key steps in evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Caption: Workflow for evaluating this compound in a collagen-induced arthritis mouse model.

Detailed Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to characterize selective SYK inhibitors.[8]

1. Materials:

-

Recombinant human SYK enzyme (inactive)

-

PTP1B phosphatase

-

Substrate cocktail:

-

20 µM ATP

-

0.025 µCi ATP-γ-³³P

-

10 µM biotinylated synthetic peptide substrate

-

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

-

96-well plates

-

Top counter for scintillation counting

2. Procedure:

-

Dephosphorylate the inactive SYK enzyme using PTP1B phosphatase according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the dephosphorylated SYK enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the substrate cocktail to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated ATP-γ-³³P.

-

Measure the incorporation of ³³P into the peptide substrate using a top counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro PknG Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay used to identify PknG inhibitors.[16]

1. Materials:

-

Recombinant M. tuberculosis PknG enzyme

-

GarA (PknG substrate)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well opaque plates

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of this compound in reaction buffer.

-

In a 96-well opaque plate, set up the kinase reaction by adding:

-

170 nM PknG

-

7 µM GarA

-

10 µM ATP

-

Serially diluted this compound or vehicle control (DMSO)

-

-

Incubate the plate at 37°C for 40 minutes.

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Osteoclastogenesis Assay

This protocol describes the in vitro differentiation of osteoclasts to assess the effect of this compound.[17][18]

1. Materials:

-

Mouse bone marrow macrophages (BMMs) or RAW 264.7 macrophage cell line

-

Alpha-MEM supplemented with 10% FBS and antibiotics

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

This compound dissolved in DMSO

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

2. Procedure:

-

Seed BMMs or RAW 264.7 cells in a 96-well plate in the presence of M-CSF (for BMMs).

-

Allow the cells to adhere overnight.

-

Replace the medium with differentiation medium containing RANKL and M-CSF (for BMMs).

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Culture the cells for 4-6 days, replacing the medium with fresh differentiation medium and this compound every 2 days.

-

After the incubation period, fix the cells.

-

Stain the cells for TRAP activity using a TRAP staining kit.

-

Identify and count TRAP-positive multinucleated cells (osteoclasts) under a microscope.

-

Quantify the effect of this compound on osteoclast formation.

Conclusion

This compound presents a compelling profile as a dual inhibitor of M. tuberculosis PknG and human SYK. While its development as an anti-tuberculosis agent is noteworthy, its potent and selective inhibition of SYK opens up significant therapeutic opportunities in the treatment of autoimmune diseases such as rheumatoid arthritis and potentially multiple sclerosis. The data summarized and the protocols detailed in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for these challenging conditions. Further investigation into its in vivo efficacy, safety profile, and precise molecular mechanisms in various disease models is warranted.

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. Microglia rely on SYK signalling to mount neuroprotective responses in models of Alzheimer's disease and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SYK enzyme modulates microglia in Alzheimer's disease, multiple sclerosis | BioWorld [bioworld.com]

- 10. Microglia rely on SYK signalling to mount neuroprotective responses in models of Alzheimer's disease and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Early Research on the Pharmacokinetic Properties of RO9021

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetic properties of RO9021 from early research. This compound has been identified as a potential inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This document summarizes the available data, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetic Properties of this compound

While the specific quantitative data from the pivotal study is not publicly available in the retrieved search results, the information points to a study in a mouse model of collagen-induced arthritis where this compound was administered orally, and an observable pharmacokinetic-pharmacodynamic (PK-PD) correlation was noted.[1]

Table 1: Summary of Available Pharmacokinetic and In Vitro Efficacy Data for this compound

| Parameter | Value/Information | Source |

| Target | Protein Kinase G (PknG) from Mycobacterium tuberculosis | [1][2] |

| In Vitro PknG Inhibition (IC50) | 4.4 ± 1.1 μM | [1][3][4] |

| PknG Binding Affinity (Molecular Docking) | -7.54 kcal/mol | [1] |

| Animal Model for PK | Mouse model of collagen-induced arthritis | [1] |

| Route of Administration | Oral | [1] |

| Pharmacokinetic Profile | Described as "excellent" with "observable pharmacokinetics (PK)-pharmacodynamic (PD) correlation". Specific quantitative data on Cmax, Tmax, AUC, and bioavailability are reported in the source publication but not available in the public domain search results. | [1][3][4] |

| Additional Target | Spleen tyrosine kinase (SYK) |

Experimental Protocols

In Vitro PknG Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against M. tuberculosis PknG.

Objective: To quantify the dose-dependent inhibition of PknG kinase activity by this compound.

Materials:

-

Recombinant M. tuberculosis PknG enzyme

-

PknG substrate (e.g., GarA)

-

This compound

-

ATP

-

Kinase assay buffer

-

96-well plates

-

Plate reader for luminescence detection

Methodology:

-

Compound Preparation: this compound is serially diluted to various concentrations to determine the dose-response relationship.

-

Kinase Reaction:

-

The PknG enzyme is incubated with the PknG substrate in the kinase assay buffer.

-

Varying concentrations of this compound are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of PknG inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve.

In Vivo Pharmacokinetic Study (Proposed Protocol)

Based on standard practices for determining the pharmacokinetic profile of small molecules in early research, a likely protocol for the in vivo studies in mice is as follows.

Objective: To determine the pharmacokinetic parameters of this compound following oral administration in mice.

Materials:

-

This compound

-

Healthy, male or female mice of a specified strain (e.g., BALB/c)

-

Vehicle for oral administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

-

Dosing: A single dose of this compound, formulated in a suitable vehicle, is administered to a cohort of mice via oral gavage.

-

Blood Sampling: At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), blood samples are collected from a subset of animals at each time point (serial sampling or terminal bleeding).

-

Plasma Preparation: The collected blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (determined by comparing the AUC after oral administration to the AUC after intravenous administration).

-

Visualizations

PknG Signaling Pathway in Mycobacterium tuberculosis

The serine/threonine protein kinase G (PknG) of Mycobacterium tuberculosis is a crucial virulence factor that manipulates host cell processes to promote bacterial survival. It is involved in at least two key pathways: the regulation of bacterial metabolism and the evasion of host innate immunity.

Caption: PknG signaling pathways in M. tuberculosis and the host macrophage.

Experimental Workflow for Screening PknG Inhibitors

The identification of this compound as a PknG inhibitor involved a multi-step computational and in vitro screening process.

Caption: Workflow for the identification of this compound as a PknG inhibitor.

References

Initial Toxicity Screening of the Compound RO9021: A Technical Guide

Disclaimer: This document outlines a representative initial toxicity screening process for a novel therapeutic compound. The specific experimental data presented for RO9021 is hypothetical and for illustrative purposes, as comprehensive public toxicity data for this compound is not available at the time of writing. The known information about this compound as a PknG inhibitor is used to provide context.

Introduction

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial enzyme for the survival of the bacterium within macrophages.[1][2][3][4][5] With a reported in vitro IC50 value of 4.4 ± 1.1 μM against PknG, this compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics.[1][2][3][6] An essential step in the preclinical development of any new chemical entity is a thorough initial toxicity screening to assess its safety profile. This guide details a standard suite of in vitro and in vivo assays designed to provide a preliminary toxicological assessment of a compound like this compound.

In Vitro Toxicity Assessment

A battery of in vitro assays is typically the first step in evaluating the toxic potential of a new compound. These assays are designed to assess cytotoxicity, genotoxicity, and potential off-target effects in various cell lines.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing a preliminary indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| 48 | 85.2 ± 5.1 | |

| 72 | 62.7 ± 4.3 | |

| A549 | 24 | > 100 |

| 48 | 91.5 ± 6.8 | |

| 72 | 75.1 ± 5.9 | |

| HEK293 | 24 | > 100 |

| 48 | 78.9 ± 4.7 | |

| 72 | 55.4 ± 3.8 |

Genotoxicity Assay

Objective: To assess the potential of this compound to induce DNA damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Data Presentation: Ames Test for this compound (Hypothetical Data)

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| + | Negative | |

| TA100 | - | Negative |

| + | Negative | |

| TA1535 | - | Negative |

| + | Negative | |

| TA1537 | - | Negative |

| + | Negative |

In Vivo Acute Toxicity Study

An acute toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single high dose of the compound.

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.

Experimental Protocol: Acute Oral Toxicity Study in Mice

-

Animals: Healthy, young adult mice (e.g., BALB/c) of both sexes are used.

-

Dose Administration: this compound is formulated in an appropriate vehicle and administered once by oral gavage at increasing dose levels (e.g., 50, 150, 500, 2000 mg/kg). A control group receives the vehicle alone.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded daily.

-

Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, spleen, lungs, heart, brain) are collected, weighed, and preserved for histopathological examination.

-

Blood Analysis: Blood samples are collected for hematology and clinical chemistry analysis.

Data Presentation: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)

| Dose (mg/kg) | Clinical Signs | Mortality |

| Vehicle Control | No observable signs | 0/10 |

| 50 | No observable signs | 0/10 |

| 150 | No observable signs | 0/10 |

| 500 | Mild lethargy for 4 hours post-dosing | 0/10 |

| 2000 | Pronounced lethargy, piloerection | 1/10 |

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action: PknG Inhibition

The primary mechanism of action of this compound is the inhibition of Mycobacterium tuberculosis PknG. This kinase is essential for the bacterium's ability to prevent the fusion of the phagosome with the lysosome within host macrophages, thereby allowing its survival and replication.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of a test compound.

References

- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of RO9021 Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of RO9021, a known inhibitor of spleen tyrosine kinase (Syk) and Mycobacterium tuberculosis protein kinase G (PknG).[1][2][3][4][5] The following protocols describe a biochemical assay to determine the direct inhibitory effect of this compound on kinase activity and a cell-based assay to measure its impact on a downstream signaling pathway.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol outlines a biochemical assay to quantify the inhibitory activity of this compound against a target kinase. The principle of this assay is the detection of substrate phosphorylation by a specific antibody that recognizes the phosphorylated substrate.

Experimental Protocol

Materials:

-

Kinase (e.g., recombinant human Syk or Mtb PknG)

-

Biotinylated substrate peptide

-

ATP

-

This compound

-

HTRF® Kinase Buffer

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

HTRF® detection buffer

-

Low-volume 384-well white plates

-

HTRF®-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in HTRF® Kinase Buffer. The final concentration should be 2X the desired concentration in the assay.

-

Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in HTRF® Kinase Buffer to a 2X final concentration.

-

Assay Plate Setup:

-

Add 5 µL of 2X this compound dilution (or buffer for control) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/substrate mixture to all wells.

-

-

Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detection:

-

Prepare the detection mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.

-

Add 20 µL of the detection mix to each well to stop the kinase reaction.

-

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated relative to the controls. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, can be determined by fitting the data to a four-parameter logistic equation.

Data Presentation

| Compound | Target Kinase | IC50 (µM)[1][2][3] |

| This compound | Mtb PknG | 4.4 ± 1.1 |

| AX20017 (Control) | Mtb PknG | Similar to this compound |

Cell-Based Assay: NF-κB Luciferase Reporter Assay in HEK293 Cells

This protocol describes a cell-based reporter assay to evaluate the effect of this compound on the NF-κB signaling pathway, which can be downstream of kinases like Syk.

Experimental Protocol

Materials:

-

HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TNFα (or other NF-κB activator)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNFα in serum-free DMEM at a concentration that induces a sub-maximal response. Add 10 µL of the TNFα solution to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.

-

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB reporter. Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNFα-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation

| Treatment | NF-κB Activity (Relative Luminescence Units) |

| Unstimulated Control | Baseline |

| TNFα Stimulated | High |

| TNFα + this compound (Increasing Conc.) | Dose-dependent decrease |

Visualizations

Caption: HTRF® Kinase Assay Workflow.

Caption: NF-κB Signaling Pathway and this compound Inhibition.

References

- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for RO9021 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 is a potent and versatile small molecule inhibitor with demonstrated activity against two key protein kinases: Mycobacterium tuberculosis Protein kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). Its dual inhibitory action makes it a valuable tool for research in both infectious diseases, specifically tuberculosis, and immunology or inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including quantitative data, experimental procedures, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified in various assays. A summary of these key parameters is presented below for easy comparison.

| Target | Assay Type | Parameter | Value | Reference |

| M. tuberculosis PknG | Luminescence-based in vitro kinase assay | IC₅₀ | 4.4 ± 1.1 µM | [1][2][3] |

| Human SYK | Radiometric in vitro kinase assay | IC₅₀ | 5.6 nM |

I. This compound as an Inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG)

A. Mechanism of Action and Signaling Pathway

Mycobacterium tuberculosis (Mtb) PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by the bacterium into the host macrophage. It plays a crucial role in the pathogen's survival by manipulating host cellular processes. PknG is known to interfere with phagosome-lysosome fusion, allowing the mycobacteria to evade degradation. Recent studies have elucidated a more complex role for PknG in host cell manipulation, including the modulation of autophagy and innate immune signaling pathways.

PknG has been shown to interact with and suppress the activation of the serine/threonine kinase AKT, a key regulator of the PI3K/AKT/mTOR signaling pathway that governs autophagy. By inhibiting AKT, PknG can promote the induction of autophagy. However, PknG also blocks the later stages of autophagy, specifically autophagosome maturation, by interacting with the host small GTPase RAB14. This dual effect on the autophagy pathway ultimately benefits the intracellular survival of Mtb.

Furthermore, PknG can function as an unconventional ubiquitinating enzyme. It targets and mediates the degradation of TRAF2 and TAK1, which are essential adaptor and kinase proteins in the NF-κB signaling pathway. By degrading these key components, PknG effectively inhibits the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory cytokines and for orchestrating an effective anti-mycobacterial immune response.

B. Experimental Protocols

This protocol is adapted from published methods to determine the IC₅₀ of this compound against Mtb PknG.[1]

a. Workflow Diagram

b. Materials

-

Recombinant Mtb Protein Kinase G (PknG)

-

Recombinant GarA (substrate for PknG)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP

-

Kinase Reaction Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4

-

DMSO

-

White, opaque 96-well plates

-

Luminometer

c. Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in kinase reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

In a 96-well plate, add the components in the following order:

-

Kinase Reaction Buffer

-

This compound dilution or DMSO (for no-inhibitor and background controls)

-

170 nM PknG enzyme (omit for background control wells)

-

7 µM GarA substrate

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Kinase Reaction:

-

Add 10 µM ATP to all wells to start the reaction.

-

Incubate the plate at 37°C for 40 minutes.

-

-

ADP-Glo™ Detection:

-

Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

-

Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well.

-

Incubate at room temperature (25°C) for 45 minutes.

-

-

Kinase Detection:

-

Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction to each well.

-

Incubate at room temperature (25°C) for 45 minutes.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration using the formula: Inh% = 100 * ((Luminescence_no_inhibitor - Luminescence_inhibitor) / (Luminescence_no_inhibitor - Luminescence_background))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol describes a method to assess the efficacy of this compound in inhibiting the growth of Mycobacterium tuberculosis within macrophages.

a. Workflow Diagram

b. Materials

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (for routine cell culture, not for infection)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Middlebrook 7H9 broth supplemented with OADC and Tween 80

-

Middlebrook 7H11 agar supplemented with OADC

-

This compound

-

Sterile water or 0.05% SDS for cell lysis

-

24-well tissue culture plates

c. Procedure

-

Macrophage Differentiation:

-

Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

-

Add PMA to a final concentration of 20-50 ng/mL.

-

Incubate for 24-48 hours to allow differentiation into adherent macrophages.

-

Wash the cells with fresh, warm RPMI-1640 to remove PMA and non-adherent cells. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.

-

-

Mtb Preparation:

-

Grow Mtb in 7H9 broth to mid-log phase.

-

De-clump the bacterial suspension by passing it through a syringe with a 27-gauge needle or by low-speed centrifugation.

-

Measure the optical density (OD₆₀₀) and calculate the bacterial concentration.

-

-

Macrophage Infection:

-

Dilute the Mtb suspension in RPMI-1640 with 10% FBS to achieve a multiplicity of infection (MOI) of 10.

-

Remove the medium from the differentiated macrophages and add the Mtb suspension.

-

Incubate for 4 hours at 37°C to allow phagocytosis.

-

Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in RPMI-1640 with 10% FBS.

-

Add the this compound dilutions to the infected macrophages. Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Intracellular Bacteria:

-

At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), lyse the macrophages.

-

Aspirate the medium.

-

Add sterile water or 0.05% SDS to each well and incubate for 10-15 minutes to lyse the macrophages.

-

-

Collect the lysates and prepare 10-fold serial dilutions in 7H9 broth.

-

Spot or spread the dilutions onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the Colony Forming Units (CFU) per well.

-

-

Data Analysis:

-

Compare the CFU counts from this compound-treated wells to the vehicle control wells to determine the percentage of growth inhibition.

-

II. This compound as an Inhibitor of Spleen Tyrosine Kinase (SYK)

A. Mechanism of Action and Signaling Pathway